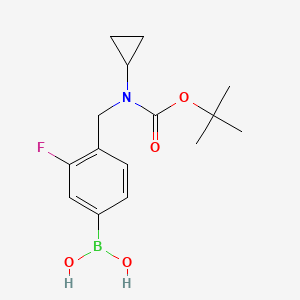

4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid

Descripción

Chemical Identity and Structural Features

4-((Tert-Butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid (CAS: 1704064-03-8) is a boronic acid derivative with the molecular formula C₁₅H₂₁BFNO₄ and a molecular weight of 309.14 g/mol . Its IUPAC name, [4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-fluorophenyl]boronic acid , reflects its structural complexity.

Key Structural Components:

- Boronic Acid Group (-B(OH)₂) : Positioned on the phenyl ring, this group enables covalent interactions with diols and amines, making it valuable in Suzuki-Miyaura cross-coupling reactions.

- Boc-Protected Amine : The tert-butoxycarbonyl (Boc) group shields the cyclopropylamine nitrogen, enhancing stability during synthetic processes.

- Cyclopropane Ring : A three-membered carbocycle fused to the amine, introducing steric constraint and metabolic resistance.

- 3-Fluorophenyl Moiety : The fluorine atom at the meta position influences electronic properties and bioavailability.

The SMILES notation (B(C₁=CC(=C(C=C₁)CN(C₂CC₂)C(=O)OC(C)(C)C)F)(O)O ) and InChIKey (FWYWLLJRCLNZEH-UHFFFAOYSA-N ) further delineate its connectivity.

Table 1: Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₁BFNO₄ | |

| Molecular Weight | 309.14 g/mol | |

| XLogP3 (Partition Coefficient) | ~2.8 (estimated) | |

| Rotatable Bonds | 6 | |

| Hydrogen Bond Donors | 2 (B-OH groups) |

Historical Context in Boronic Acid Research

Boronic acids emerged as critical tools in organic synthesis following Edward Frankland’s 1860 isolation of ethylboronic acid. The development of the Suzuki-Miyaura coupling in 1979 revolutionized carbon-carbon bond formation, positioning boronic acids as indispensable reagents.

Milestones in Functional Group Integration:

- Boc Protection : Introduced in the 1950s, the Boc group became a cornerstone in peptide synthesis, enabling selective amine protection. Its application in this compound ensures synthetic versatility.

- Cyclopropane in Drug Design : Cyclopropyl groups gained prominence in the 1990s for their ability to restrict conformational flexibility and improve metabolic stability, as seen in HIV protease inhibitors.

- Fluorophenyl Moieties : Fluorine’s electronegativity enhances binding affinity and pharmacokinetics, exemplified by drugs like fexofenadine.

This compound’s architecture synthesizes these historical advances, reflecting modern trends in targeted drug design and catalytic chemistry .

Significance of Functional Groups

Boc-Protected Amine

The Boc group (-OC(O)C(C)(C)₃) serves dual roles:

- Protection : Prevents undesired reactions at the amine during synthesis.

- Stability : Resists acidic conditions better than carbobenzyloxy (Cbz) groups, facilitating stepwise synthesis.

Mechanism : Deprotection typically involves trifluoroacetic acid, regenerating the free amine for further functionalization.

Cyclopropane Ring

3-Fluorophenylboronic Acid

- Electronic Effects : Fluorine’s -I effect polarizes the phenyl ring, modulating electron density at the boronic acid site.

- Bioavailability : Fluorine’s small size and high lipid solubility improve membrane permeability.

Table 2: Functional Group Contributions

| Group | Role | Example Application |

|---|---|---|

| Boc-Protected Amine | Synthetic intermediate stabilization | Peptide coupling |

| Cyclopropane | Conformational control | Protease inhibitors |

| 3-Fluorophenyl | Electronic modulation | Suzuki cross-coupling |

Propiedades

IUPAC Name |

[4-[[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BFNO4/c1-15(2,3)22-14(19)18(12-6-7-12)9-10-4-5-11(16(20)21)8-13(10)17/h4-5,8,12,20-21H,6-7,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYWLLJRCLNZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)CN(C2CC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid typically involves multiple steps. One common approach is to start with a fluorophenylboronic acid derivative and introduce the tert-butoxycarbonyl (Boc) protected cyclopropylamine group through a series of reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications .

Análisis De Reacciones Químicas

Types of Reactions

4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can be employed to modify the boronic acid group or other functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .

Aplicaciones Científicas De Investigación

4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new chemical reactions.

Biology: The compound can be used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes .

Mecanismo De Acción

The mechanism of action of 4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The tert-butoxycarbonyl group provides stability and protection to the amine group, allowing for controlled reactivity in various chemical and biological contexts .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties of 4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid, a comparative analysis with structurally analogous boronic acids is provided below.

Structural Analogues and Reactivity

4-Fluorophenylboronic Acid :

- Key Differences : Lacks the Boc-protected cyclopropylamine and methyl spacer.

- Reactivity : Demonstrates high reactivity in Suzuki couplings due to simpler steric and electronic profiles. However, the absence of a Boc group limits its utility in multi-step syntheses requiring orthogonal protection strategies .

- Applications : Widely used in aryl-aryl bond formations but less suited for targeted drug delivery systems.

3-Fluoro-4-(aminomethyl)phenylboronic Acid: Key Differences: Contains a free amine instead of the Boc-protected cyclopropylamine. Reactivity: The free amine may participate in undesired side reactions (e.g., oxidation or nucleophilic attacks), reducing synthetic yield compared to the Boc-protected analogue. Stability: Less stable under acidic or oxidative conditions, limiting its use in prolonged reactions.

4-((Cyclopropylamino)methyl)-3-fluorophenylboronic Acid: Key Differences: Missing the Boc protecting group. Bioactivity: The unprotected cyclopropylamine may enhance interactions with biological targets (e.g., enzymes or receptors) but risks rapid metabolic degradation.

Physicochemical Properties

| Property | 4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic Acid | 4-Fluorophenylboronic Acid | 3-Fluoro-4-(aminomethyl)phenylboronic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | ~337.3 | 139.9 | ~167.0 |

| LogP (Predicted) | 2.8–3.5 | 1.2 | 0.9–1.5 |

| Solubility in Water | Low (Boc group increases hydrophobicity) | Moderate | Moderate to high (amine enhances polarity) |

| Stability | High (Boc group prevents amine degradation) | High | Low (amine susceptible to oxidation) |

Q & A

Q. Q1. What are the critical synthetic steps for preparing 4-((Tert-butoxycarbonyl(cyclopropyl)amino)methyl)-3-fluorophenylboronic acid, and how can intermediates be characterized?

Methodological Answer:

- Key Synthesis Steps :

- Cyclopropane Ring Formation : Cyclopropane intermediates are typically synthesized via [2+1] cycloaddition using ethyl diazoacetate and alkenes under transition-metal catalysis (e.g., Rh(II)) .

- Boronic Acid Installation : The phenylboronic acid group is introduced via Miyaura borylation, using bis(pinacolato)diboron and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions .

- Protection of Amine : The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride (Boc₂O) in the presence of a base like DMAP or TEA .

- Intermediate Characterization :

Q. Q2. Which analytical techniques are most reliable for confirming the purity and structure of this compound?

Methodological Answer:

- HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., de-Boc derivatives) using C18 columns and acetonitrile/water gradients .

- X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the cyclopropane and boronic acid moieties .

- ¹⁹F NMR : Verify fluorine substitution patterns (δ ~-110 ppm for meta-fluorine in arylboronic acids) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the cyclopropane and Boc groups influence Suzuki-Miyaura coupling efficiency?

Data-Driven Analysis :

- Steric Hindrance : The cyclopropane and Boc groups reduce coupling yields due to restricted access to the boronic acid’s reactive site. For example, coupling with 4-bromoanisole under standard conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) yields <50% .

- Mitigation Strategies :

- Use bulkier ligands (e.g., SPhos) to stabilize the palladium intermediate .

- Optimize solvent polarity (e.g., THF/water mixtures) to enhance boronic acid solubility .

Q. Q4. What contradictions exist in reported stability data for this compound under acidic/basic conditions, and how can they be resolved?

Contradiction Analysis :

- Reported Stability Issues :

- Resolution via Controlled Studies :

Q. Q5. How does the meta-fluorine substituent affect regioselectivity in cross-coupling reactions compared to para-substituted analogs?

Experimental Design :

- Comparative Study :

- Synthesize para-fluoro (4-fluorophenyl) and meta-fluoro (3-fluorophenyl) analogs .

- Perform Suzuki-Miyaura couplings with electron-deficient aryl halides (e.g., 4-bromonitrobenzene).

- Expected Outcomes :

- Meta-Fluorine : Enhances electrophilicity at the ortho position, favoring coupling at the boron-adjacent site .

- Para-Fluorine : Minimal electronic perturbation, leading to standard coupling behavior .

Q. Q6. What computational methods validate the conformational stability of the cyclopropane-Boc-aminomethyl moiety?

Methodological Answer :

- DFT Calculations :

- MD Simulations :

Q. Q7. How can conflicting NMR data for diastereomeric intermediates be resolved during synthesis?

Data Contradiction Analysis :

- Common Pitfalls :

- Resolution Strategies :

Q. Q8. What are the limitations of using this compound in aqueous-phase biocatalysis or enzyme-binding studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.